molecular formula C18H33NO5 B14752407 N-Tetradecanoyl-L-aspartic acid CAS No. 1116-14-9

N-Tetradecanoyl-L-aspartic acid

Cat. No.: B14752407
CAS No.: 1116-14-9
M. Wt: 343.5 g/mol
InChI Key: MLOYYKYQLFOZOE-HNNXBMFYSA-N
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Description

N-Tetradecanoyl-L-aspartic acid is an acylated derivative of the proteinogenic amino acid L-aspartic acid, where a tetradecanoyl group (14-carbon saturated fatty acid chain) is covalently linked to the α-amino group of aspartic acid.

Acylated amino acids are synthesized via enzymatic or chemical methods. Enzymatic approaches, such as biocatalytic hydroamination, offer enantioselectivity and milder reaction conditions compared to traditional chemical synthesis, which often requires harsh reagents and multiple steps .

Properties

CAS No.

1116-14-9

Molecular Formula

C18H33NO5

Molecular Weight

343.5 g/mol

IUPAC Name

(2S)-2-(tetradecanoylamino)butanedioic acid

InChI

InChI=1S/C18H33NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)19-15(18(23)24)14-17(21)22/h15H,2-14H2,1H3,(H,19,20)(H,21,22)(H,23,24)/t15-/m0/s1

InChI Key

MLOYYKYQLFOZOE-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetradecanoyl-L-aspartic acid typically involves the acylation of L-aspartic acid with tetradecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Tetradecanoyl-L-aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Tetradecanoyl-L-aspartic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Tetradecanoyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to changes in cellular lipid levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-tetradecanoyl-L-aspartic acid with three related compounds: N-acetyl-L-aspartic acid, N-octadecanoyl-L-alanine, and L-aspartic acid.

Property This compound* N-Acetyl-L-aspartic Acid N-Octadecanoyl-L-alanine L-Aspartic Acid
Molecular Formula C₁₈H₃₁NO₅ (predicted) C₆H₉NO₅ C₂₁H₄₁NO₃ C₄H₇NO₄
Molecular Weight ~341.4 g/mol (predicted) 175.14 g/mol 355.56 g/mol 133.10 g/mol
Acyl Chain Length 14 carbons 2 carbons 18 carbons N/A
Solubility Low (lipophilic) Water-soluble Insoluble in water Highly water-soluble
Melting Point Not reported 137–140°C Not reported 270–271°C (decomposes)
Biological Role Potential surfactant/prodrug Acetyl donor in brain lipid synthesis Suzuki reaction intermediate Protein synthesis, urea cycle

*Predicted properties based on structural analogs.

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